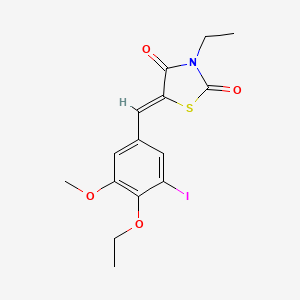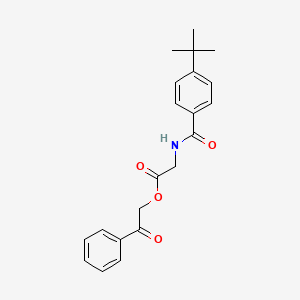![molecular formula C14H9N3O4 B4669133 5-(1,3-benzodioxol-5-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4669133.png)
5-(1,3-benzodioxol-5-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
5-(1,3-benzodioxol-5-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C14H9N3O4 and its molecular weight is 283.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.05930578 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as derivatives of pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) and protein tyrosine kinases . These kinases play crucial roles in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
Similar compounds inhibit their target enzymes (like pi3k and protein tyrosine kinases) by binding to their active sites, thereby preventing the phosphorylation of downstream targets and interrupting the signaling pathways .
Biochemical Pathways
The biochemical pathways affected by this compound are likely those regulated by PI3K and protein tyrosine kinases. These pathways include the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, and the MAPK/ERK pathway, which regulates cell proliferation and survival .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve the inhibition of cell growth and proliferation, given its potential role as a kinase inhibitor . This could lead to cell cycle arrest and potentially induce apoptosis in cancer cells.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds in the pyrido[2,3-d]pyrimidin-5-ones class interact with various enzymes and proteins . For instance, some derivatives have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . The nature of these interactions typically involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s function .
Cellular Effects
Similar compounds have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, PI3K inhibitors can affect cell growth and survival by altering the PI3K/AKT/mTOR signaling pathway .
Molecular Mechanism
Based on the activities of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5-(1,3-Benzodioxol-5-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione at different dosages in animal models have not been reported. Similar compounds have shown dose-dependent effects in animal studies .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c18-13-11-8(3-4-15-12(11)16-14(19)17-13)7-1-2-9-10(5-7)21-6-20-9/h1-5H,6H2,(H2,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSMRKOWOGBDGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC=C3)NC(=O)NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[1,4-phenylenebis(methylene)]bis(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline)](/img/structure/B4669060.png)

![N-1,3-benzodioxol-5-yl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4669079.png)
![3-benzyl-6-[5-(4-fluorophenyl)-2-methyl-3-furyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4669084.png)
![N-{4,5-dimethoxy-2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B4669086.png)
![N,N-diethyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4669089.png)
![3-[(4-bromobenzyl)thio]-4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B4669097.png)

![ethyl 2-{cyclopropyl[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4669117.png)
![N-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-1,2-ethanediamine trifluoroacetate](/img/structure/B4669127.png)
![3-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-4-phenylquinolin-2-ol](/img/structure/B4669135.png)
![2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4669143.png)
![2,5-dichloro-N-{4-[(3-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B4669145.png)
